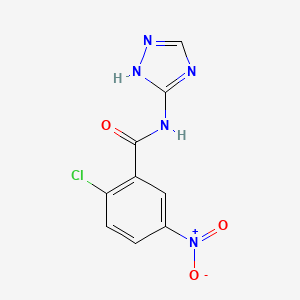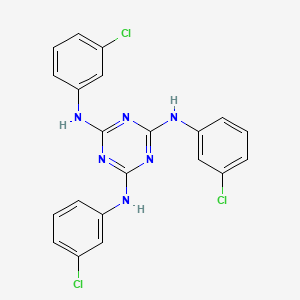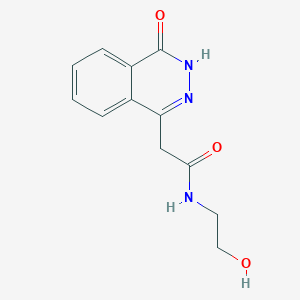
2-Chloro-5-nitro-N-(1H-1,2,4-triazol-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-nitro-N-(1H-1,2,4-triazol-3-yl)benzamide is a heterocyclic compound that features a benzamide core substituted with a chloro and nitro group, as well as a 1H-1,2,4-triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-N-(1H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:
Triazole Formation: The 1H-1,2,4-triazole moiety can be introduced via a cyclization reaction involving hydrazine and a suitable nitrile precursor.
Coupling Reaction: The final step involves coupling the nitro-substituted benzamide with the triazole moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-Chloro-5-nitro-N-(1H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-Chloro-5-amino-N-(1H-1,2,4-triazol-3-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized triazole derivatives.
科学研究应用
2-Chloro-5-nitro-N-(1H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2-Chloro-5-nitro-N-(1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The triazole moiety can form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Chloro-5-nitrobenzamide: Lacks the triazole moiety, which may reduce its biological activity.
5-Nitro-1H-1,2,4-triazole-3-carboxamide: Contains a carboxamide group instead of a benzamide core, which may alter its chemical properties and reactivity.
2-Chloro-5-nitro-N-(1H-1,2,3-triazol-1-yl)benzamide: Similar structure but with a different triazole isomer, which may affect its biological interactions.
Uniqueness
2-Chloro-5-nitro-N-(1H-1,2,4-triazol-3-yl)benzamide is unique due to the presence of both the nitro and triazole groups, which confer distinct chemical and biological properties
属性
分子式 |
C9H6ClN5O3 |
|---|---|
分子量 |
267.63 g/mol |
IUPAC 名称 |
2-chloro-5-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C9H6ClN5O3/c10-7-2-1-5(15(17)18)3-6(7)8(16)13-9-11-4-12-14-9/h1-4H,(H2,11,12,13,14,16) |
InChI 键 |
XMAPXXOWOMQTLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC=NN2)Cl |
溶解度 |
29 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B14949180.png)
![2,2,3,3-Tetrafluoropropyl 3-(cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14949187.png)
![5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14949189.png)
![(5E)-1-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949191.png)
![6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949197.png)

![N-(4-methylpyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949202.png)
![N'-{(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B14949205.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B14949211.png)
![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949222.png)
